

Application Notes and Protocols for NMR Spectroscopy of 4-bromo-3-ethylbenzamide

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Compound of Interest

Compound Name: Benzamide, 4-bromo-3-ethyl-

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These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-bromo-3-ethylbenzamide, a substituted aromatic amide of interest in synthetic and medicinal chemistry. Due to the absence of published experimental spectra for this specific molecule, this document presents predicted ^1H and ^{13}C NMR data based on established substituent effects and data from structurally related compounds. Detailed protocols for the synthesis of 4-bromo-3-ethylbenzamide and its subsequent NMR analysis are also provided.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR data for 4-bromo-3-ethylbenzamide. These predictions are derived from established chemical shift increments for aromatic substitution and analysis of similar structures. The actual experimental values may vary.

Table 1: Predicted ^1H NMR Data for 4-bromo-3-ethylbenzamide (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~ 7.85	d	1H	~ 2.0	H-2
~ 7.65	dd	1H	~ 8.5, 2.0	H-6
~ 7.45	d	1H	~ 8.5	H-5
~ 6.0 (broad)	s	2H	-	-NH ₂
~ 2.80	q	2H	~ 7.5	-CH ₂ CH ₃
~ 1.25	t	3H	~ 7.5	-CH ₂ CH ₃

Table 2: Predicted ¹³C NMR Data for 4-bromo-3-ethylbenzamide (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 168	C=O
~ 145	C-3
~ 135	C-1
~ 132	C-5
~ 130	C-6
~ 128	C-2
~ 125	C-4
~ 26	-CH ₂ CH ₃
~ 15	-CH ₂ CH ₃

Experimental Protocols

Synthesis of 4-bromo-3-ethylbenzamide

This protocol describes a general method for the synthesis of 4-bromo-3-ethylbenzamide from 4-bromo-3-ethylbenzoic acid.

Materials:

- 4-bromo-3-ethylbenzoic acid
- Thionyl chloride (SOCl_2)
- Ammonium hydroxide (NH_4OH) solution (concentrated)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Stir plate and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- **Acid Chloride Formation:** In a fume hood, dissolve 4-bromo-3-ethylbenzoic acid in an excess of thionyl chloride in a round-bottom flask.
- Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO_2).
- After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
- **Amidation:** Cool the resulting crude 4-bromo-3-ethylbenzoyl chloride in an ice bath.

- Slowly and carefully add concentrated ammonium hydroxide solution to the flask with vigorous stirring. This reaction is exothermic.
- Continue stirring at room temperature for 1-2 hours.
- Work-up and Purification: Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-ethylbenzamide.
- The crude product can be purified by recrystallization or column chromatography.

NMR Sample Preparation and Analysis

This protocol outlines the procedure for preparing a sample of 4-bromo-3-ethylbenzamide for NMR analysis.^{[1][2]}

Materials:

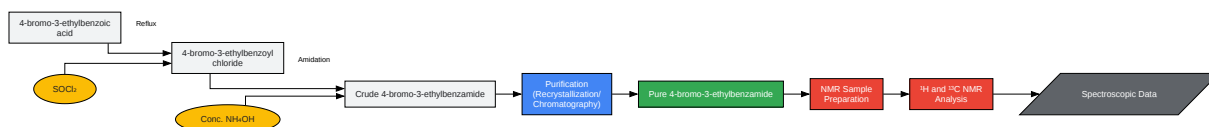
- 4-bromo-3-ethylbenzamide (purified)
- Deuterated chloroform (CDCl_3)
- NMR tube (5 mm) and cap
- Pasteur pipette
- Small vial
- Vortex mixer (optional)

Procedure:

- Sample Preparation: Weigh approximately 5-10 mg of purified 4-bromo-3-ethylbenzamide for ^1H NMR (or 20-50 mg for ^{13}C NMR) into a small, clean, and dry vial.^[2]

- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.[1]
- Mix the contents of the vial thoroughly until the sample is completely dissolved. A vortex mixer can be used to aid dissolution.[1]
- If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.
- NMR Data Acquisition: Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer.
- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures. Ensure proper locking and shimming to achieve optimal resolution.

Visualizations



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Caption: Synthesis and NMR analysis workflow for 4-bromo-3-ethylbenzamide.

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References

- 1. cif.iastate.edu [cif.iastate.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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